

Technical Guide: Identification and Characterization of Ethyl 5-Cyano-Dihydropyridine-1-Carboxylate Derivatives

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Compound of Interest

Compound Name: *ethyl 5-cyano-2H-pyridine-1-carboxylate*

Cat. No.: *B009333*

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical name "**ethyl 5-cyano-2H-pyridine-1-carboxylate**" is ambiguous and does not correspond to a readily available substance with a registered CAS number. This technical guide therefore focuses on a closely related and well-characterized class of compounds: ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylates. These compounds are structurally plausible isomers and belong to the well-known Hantzsch ester family of dihydropyridines, which have significant relevance in medicinal chemistry.

Introduction and Identification

1,4-dihydropyridine (1,4-DHP) derivatives are a prominent class of organic compounds, widely recognized for their therapeutic applications, particularly as L-type calcium channel blockers in the treatment of hypertension.^[1] The core structure consists of a partially saturated pyridine ring. The introduction of a cyano group at the 5-position and an ethyl carboxylate group at the 3-position can modulate the electronic and steric properties of the molecule, influencing its biological activity.

This guide provides a comprehensive overview of the synthesis, identification, and characterization of a representative compound: ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylate.

CAS Number and Molecular Structure

Due to the variability of the aryl group at the 4-position, a single CAS number cannot be assigned. However, for a specific, well-documented analogue, ethyl 5-cyano-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3-pyridinecarboxylate, the CAS number is 63093-77-6.[\[2\]](#)

Identifier	Value
IUPAC Name	ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylate
Molecular Formula	Varies with aryl substituent (e.g., C ₁₇ H ₁₇ N ₃ O ₄ for the 2-nitrophenyl derivative)
Molecular Weight	Varies with aryl substituent (e.g., 327.34 g/mol for the 2-nitrophenyl derivative)
General Structure	A 1,4-dihydropyridine ring with substituents at positions 1, 2, 3, 4, 5, and 6.

Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of 1,4-dihydropyridines is the Hantzsch dihydropyridine synthesis.[\[3\]](#) This is a one-pot multicomponent reaction that offers a straightforward route to these heterocyclic systems.

Hantzsch Synthesis Protocol

This protocol describes the synthesis of a generic ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylate.

Materials:

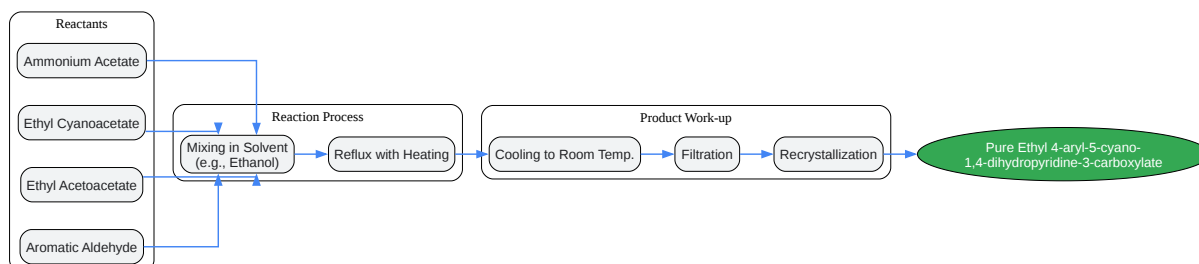
- Aromatic aldehyde (1 mmol)
- Ethyl acetoacetate (1 mmol)
- Ethyl cyanoacetate (1 mmol)[\[4\]](#)

- Ammonium acetate (1.5 mmol)
- Ethanol (as solvent)
- Catalyst (e.g., γ -Al₂O₃ nanoparticles, optional for improved yield and reaction time)[5]

Procedure:

- A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol) is taken in a round-bottom flask. [5]
- Ethanol is added as the solvent.
- The reaction mixture is refluxed for several hours (typically 4-6 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).[6]
- Upon completion, the reaction mixture is cooled to room temperature.
- The precipitated solid product is collected by filtration.
- The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 1,4-dihydropyridine derivative.[5]

Logical Workflow for Hantzsch Synthesis:



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Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Physicochemical and Spectroscopic Data

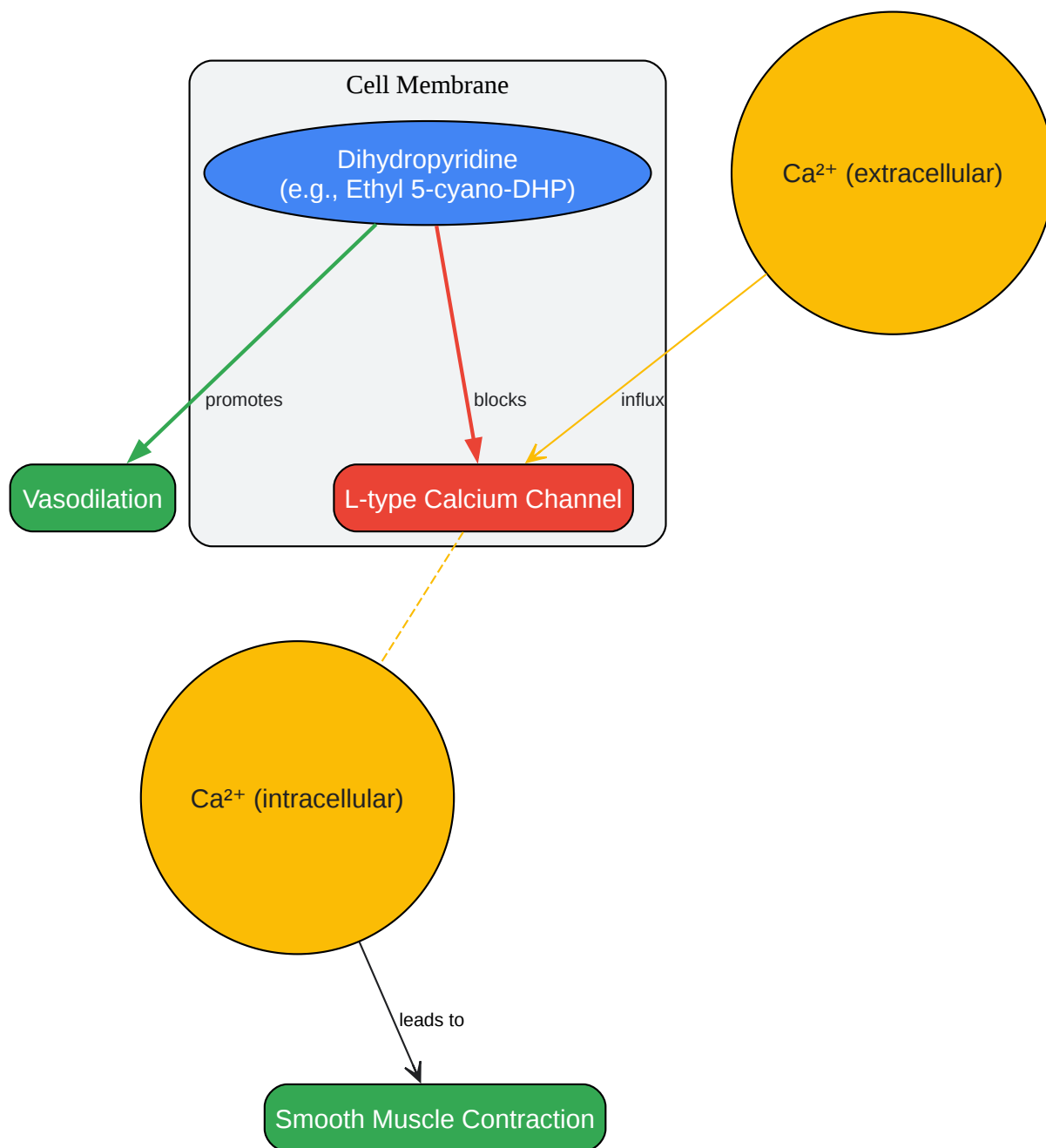
The identification and characterization of the synthesized compounds are performed using various spectroscopic techniques. The following table summarizes the expected data for a representative ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylate.

Parameter	Typical Value/Observation	Reference
Appearance	Yellowish crystalline solid	[5]
Melting Point	Varies with the aryl substituent	
FT-IR (KBr, cm^{-1})	3350-3250 (N-H stretch), 2230-2210 ($\text{C}\equiv\text{N}$ stretch), 1710-1680 ($\text{C}=\text{O}$ ester stretch), 1650-1630 ($\text{C}=\text{C}$ stretch)	[5][7]
^1H NMR (CDCl_3 , δ ppm)	9.2-9.4 (s, 1H, NH), 7.1-7.5 (m, Ar-H), 5.1-5.3 (s, 1H, H-4), 4.0-4.2 (q, 2H, OCH_2CH_3), 2.2-2.4 (s, 6H, $2\times\text{CH}_3$), 1.1-1.3 (t, 3H, OCH_2CH_3)	[7][8]
^{13}C NMR (CDCl_3 , δ ppm)	165-168 ($\text{C}=\text{O}$), 148-155 (C-2, C-6), 140-145 (Ar-C), 126-130 (Ar-CH), 115-120 ($\text{C}\equiv\text{N}$), 98-105 (C-3, C-5), 59-62 (OCH_2), 35-40 (C-4), 18-20 (CH_3), 14-15 (OCH_2CH_3)	[7][8]
Mass Spectrometry (m/z)	$[\text{M}]^+$, corresponding to the molecular weight of the specific derivative	[7]

Mechanism of Action and Signaling Pathway

1,4-Dihydropyridine derivatives are well-established as L-type calcium channel blockers. Their primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells and cardiac muscle cells.[9]

Signaling Pathway of Dihydropyridine Calcium Channel Blockers:



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Caption: Mechanism of action of dihydropyridine calcium channel blockers.

By blocking the L-type calcium channels, these compounds prevent the increase in intracellular calcium concentration that is necessary for muscle contraction. This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[\[9\]](#)[\[10\]](#)

Biological Evaluation Protocol

The antihypertensive activity of novel dihydropyridine derivatives can be assessed in vivo using animal models.

Experimental Model:

- Animal Model: Male albino Wistar rats.[\[6\]](#)
- Induction of Hypertension: Administration of N(ω)-nitro-L-arginine methyl ester (L-NAME) can be used to induce hypertension.[\[6\]](#)
- Test Compound Administration: The synthesized dihydropyridine derivatives are dissolved in a suitable vehicle (e.g., DMSO) and administered intraperitoneally.[\[11\]](#)
- Blood Pressure Measurement: Systolic blood pressure is measured at various time points (e.g., before and 15, 30, and 60 minutes after administration) using the tail-cuff method.[\[6\]](#) [\[11\]](#)
- Standard Drug: A well-known calcium channel blocker such as nifedipine is used as a positive control for comparison.[\[6\]](#)

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies on 1,4-dihydropyridines have revealed key structural features that influence their activity as calcium channel blockers:

- The 1,4-dihydropyridine ring is essential for activity.
- An aryl substituent at the C-4 position is crucial, with ortho or meta substitution on this ring generally enhancing potency.[\[2\]](#)
- Ester groups at the C-3 and C-5 positions are important for activity.

- The nature of the ester group can influence potency, with bulkier groups sometimes leading to increased activity.[12]
- The overall lipophilicity of the molecule plays a significant role in its pharmacokinetic and pharmacodynamic properties.[13][14]

Conclusion

While the specific compound "**ethyl 5-cyano-2H-pyridine-1-carboxylate**" remains elusive in the chemical literature, the structurally related class of ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylates provides a valuable and well-documented alternative for research and development. The Hantzsch synthesis offers a reliable method for their preparation, and their characterization can be readily achieved through standard spectroscopic techniques. Their established mechanism of action as L-type calcium channel blockers makes them promising candidates for the development of new antihypertensive agents. Further investigation into the structure-activity relationships of this class of compounds can lead to the design of more potent and selective drug candidates.

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